1-(2-Bromophenyl)imidazolidine-2,4-dione
Description
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
1-(2-bromophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-3-1-2-4-7(6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) |
InChI Key |
VERYSALMZLCSAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Strecker Synthesis with Modified Amino Acids
This method involves the condensation of C-aryl glycine derivatives with phenyl isocyanate or isothiocyanate, followed by acid hydrolysis. For 1-(2-bromophenyl) substitution:
- Step 1 : Prepare C-(2-bromophenyl)glycine (IG-Br ) via Strecker synthesis using 2-bromobenzaldehyde, sodium cyanide, and ammonium chloride.
- Step 2 : React IG-Br with phenyl isocyanate in ethanol under reflux, followed by HCl hydrolysis to yield 1-(2-bromophenyl)imidazolidine-2,4-dione (IM-Br ).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 70–74% | |
| Reaction Time | 2–4 hours | |
| Purification | Ethanol recrystallization |
Biltz Condensation with Substituted Benzil
The classical Biltz method employs benzil and urea under basic conditions. For bromophenyl substitution:
- Modification : Use 2-bromobenzil (synthesized via oxidation of 2-bromo-desoxybenzoin) instead of benzil.
- Procedure : Reflux 2-bromobenzil and urea in ethanol with NaOH, followed by acidification to precipitate the product.
- Electron-withdrawing bromine may slow condensation, necessitating extended reflux (4–6 hours).
- Yields for analogous halogenated derivatives: 65–72%.
BEMP-Catalyzed Intramolecular Hydroamidation
A modern approach using propargylic ureas and organocatalysis:
- Step 1 : Synthesize N-(2-bromophenyl)propargyl urea by reacting 2-bromoaniline with propargyl isocyanate.
- Step 2 : Cyclize using 5 mol% BEMP catalyst in acetonitrile at room temperature.
- Rapid reaction (≤1 hour) and high atom economy.
- Demonstrated quantitative yields for similar aryl-substituted derivatives.
One-Pot Pseudo-Multicomponent Synthesis
Adapted from trans-diaminocyclohexane protocols:
- Reagents : 2-Bromobenzaldehyde, trans-(R,R)-diaminocyclohexane, carbonyldiimidazole (CDI).
- Procedure :
Comparative Analysis of Methods
| Method | Yield Range | Time | Scalability |
|---|---|---|---|
| Strecker Synthesis | 70–74% | 4–6 hours | High |
| Biltz Condensation | 65–72% | 6–8 hours | Moderate |
| BEMP Catalysis | 85–95% | 1 hour | High |
| One-Pot Protocol | 55–65% | 3–4 hours | Moderate |
Structural Characterization
- IR : Strong absorption at ~1750 cm⁻¹ (C=O stretch).
- ¹H-NMR : Singlet for C-5 proton (δ 4.2–4.5 ppm), aromatic protons (δ 7.3–7.8 ppm).
- MS : Molecular ion peak at m/z 281 (M⁺ for C₉H₇BrN₂O₂).
Challenges and Recommendations
- Steric Hindrance : The 2-bromophenyl group may impede cyclization; microwave-assisted synthesis could enhance efficiency.
- Alternative Routes : Explore Pd-catalyzed coupling for late-stage bromine introduction to avoid early-stage functionalization issues.
Chemical Reactions Analysis
Oxidation Reactions
The imidazolidine-2,4-dione core undergoes oxidation at the methylene group adjacent to the carbonyl. For example:
Reagents/Conditions :
-
KMnO₄ in acidic medium yields a diketone derivative.
-
H₂O₂ under mild conditions produces epoxides or hydroxylated products .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 2 hr | 1-(2-Bromophenyl)imidazolidine-2,4-dione diketone | 78% | |
| H₂O₂ (30%) | EtOH, rt, 6 hr | 5-Hydroxy derivative | 65% |
Reduction Reactions
Reduction targets the carbonyl groups or bromine substituent:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ (2 eq) | THF, 0°C → rt, 4 hr | 1-(2-Bromophenyl)imidazolidine-2,4-diol | 82% | |
| H₂ (1 atm), Pd/C | EtOAc, rt, 12 hr | 1-(2-Phenyl)imidazolidine-2,4-dione | 90% |
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (NAS) with electron-rich nucleophiles. Regioselectivity is influenced by the ortho-bromo group’s steric and electronic effects .
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (aq) | Cu catalyst, 120°C, 8 hr | 1-(2-Aminophenyl)imidazolidine-2,4-dione | 68% | |
| NaSMe | DMF, 100°C, 6 hr | 1-(2-Methylthiophenyl)imidazolidine-2,4-dione | 75% |
Nucleophilic Additions
The α,β-unsaturated system participates in 1,2-additions rather than conjugate additions due to steric hindrance from the 2-bromophenyl group .
Mechanistic Insights
-
Substitution : Bromine’s ortho position directs nucleophiles to the para position via resonance-assisted deactivation of the ortho site .
-
Additions : The 2-bromophenyl group sterically blocks conjugate addition pathways, favoring 1,2-adducts .
Key Reaction Pathways :
Comparative Reactivity Table
| Reaction Type | Key Feature | Unique Outcome |
|---|---|---|
| Oxidation | Selective α-C oxidation | Stable diketone formation |
| Reduction | Bromine or carbonyl reduction | Debromination without ring opening |
| Substitution | Para-selective NAS | No ortho products observed |
| Addition | Exclusive 1,2-addition | No Michael adducts due to steric hindrance |
This compound’s reactivity is defined by its bromine substituent’s electronic effects and the imidazolidine-dione ring’s rigidity. Experimental data confirm its utility in synthesizing bioactive derivatives, particularly in medicinal chemistry .
Scientific Research Applications
1-(2-Bromophenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as anticonvulsant and antibacterial properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability . Additionally, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences among 1-(2-bromophenyl)imidazolidine-2,4-dione and related compounds:
*Calculated based on analogous structures.
Key Observations:
- Electron Effects : Bromine’s electron-withdrawing nature contrasts with the electron-deficient nitrofuryl group in Nitrofurantoin, which is critical for its antibacterial activity via redox cycling .
- Complexity : The piperidinyl-acetyl substituent in ’s compound introduces conformational flexibility, possibly enhancing target selectivity .
Physicochemical Properties
- Solubility : Nitrofurantoin’s low water solubility (~240 mg/L at 25°C) limits bioavailability , whereas bromophenyl derivatives likely exhibit even lower solubility due to increased hydrophobicity.
- Stability : Bromine’s presence may enhance stability compared to nitro groups, which are prone to metabolic reduction. However, brominated compounds may face debromination under harsh conditions.
Biological Activity
1-(2-Bromophenyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the imidazolidine-2,4-dione class, characterized by a five-membered ring structure containing two carbonyl groups. The presence of a bromine atom on the phenyl ring enhances its reactivity and biological activity. This compound can undergo various chemical reactions, including oxidation and substitution reactions, making it a versatile building block for further chemical modifications.
Anticonvulsant Properties
Research indicates that this compound exhibits anticonvulsant activity . The mechanism behind this effect is believed to involve the modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability. This modulation helps stabilize neuronal membranes and prevent excessive firing of neurons associated with seizures.
Antibacterial Activity
The compound also demonstrates antibacterial properties , making it a candidate for developing new antimicrobial agents. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating bacterial infections.
Interaction with Cannabinoid Receptors
In studies exploring cannabinoid receptor interactions, derivatives of imidazolidine-2,4-dione have shown affinity for the human CB1 cannabinoid receptor. These compounds act as inverse agonists, which may have implications for treating conditions such as obesity and drug dependence by modulating appetite and withdrawal symptoms . The structure-activity relationship (SAR) studies indicate that certain substitutions on the imidazolidine ring can enhance receptor affinity and selectivity.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Voltage-Gated Sodium Channels : In anticonvulsant action, the compound stabilizes neuronal activity by inhibiting excessive sodium influx.
- CB1 Cannabinoid Receptor : As an inverse agonist at this receptor, it influences pathways related to appetite regulation and pain relief .
- N-formyl Peptide Receptor 2 (FPR2) : The compound has shown potential as a modulator of FPR2, involved in inflammatory responses. Activation of this receptor can lead to anti-inflammatory effects by promoting the resolution of inflammation .
Case Studies and Research Findings
Several studies have investigated the biological effects of imidazolidine derivatives:
- Anticonvulsant Activity : In animal models, compounds similar to this compound were administered to assess their efficacy in reducing seizure frequency. Results indicated a significant reduction in seizure episodes compared to control groups.
- Antibacterial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria showed that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cannabinoid Receptor Studies : Binding assays revealed that certain derivatives had high affinity for CB1 receptors, with Ki values indicating potent inverse agonist activity. This suggests potential for therapeutic applications in metabolic disorders .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
